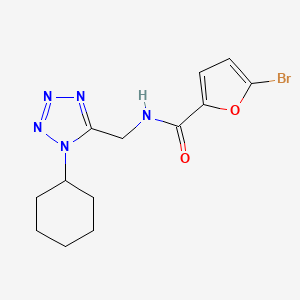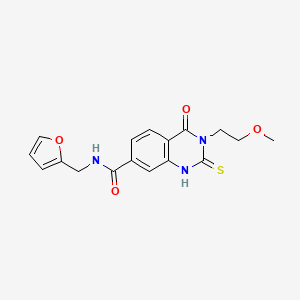
2-(4-methoxyphenyl)-1-propyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its appearance (solid, liquid, color, etc.) and odor .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound with different reagents and under different conditions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Benzimidazole derivatives, including 2-(4-methoxyphenyl)-1H-benzimidazole, have been studied for their potential anticancer properties. Compounds like (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine showed moderate cytotoxic effects against certain cancer cells, indicating a potential avenue for anticancer drug development (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Antibacterial Properties
- Some benzimidazole derivatives exhibit selective antibacterial properties, particularly against Helicobacter spp. This specificity makes them a potential candidate for targeted bacterial infections (Kühler et al., 2002).
Pharmaceutical Chemistry
- Benzimidazole compounds, including those with a methoxyphenyl substituent, have been synthesized and evaluated for various pharmacological properties such as antioxidant, radioprotective, antiarrhythmic, and antihypertensive effects (Anisimova et al., 2005).
Structural and Spectroscopic Studies
- Structural and spectroscopic analyses of benzimidazole derivatives have been conducted, providing insights into their chemical properties and interactions. These studies are crucial for understanding how these compounds can be utilized in different pharmaceutical and chemical applications (Saral, Özdamar, & Uçar, 2017).
Corrosion Inhibition
- Benzimidazole derivatives have also been explored for their potential in corrosion inhibition, particularly for protecting metals like steel in acidic environments. This application is significant in industrial processes and material science (Yadav, Behera, Kumar, & Sinha, 2013).
Antiviral Properties
- Some benzimidazole derivatives have shown protective action against virus infections, both in tissue culture and in vivo studies. This highlights their potential role in developing antiviral drugs (O'Sullivan, Pantic, Dane, & Briggs, 1969).
DNA Binding and Antileukemic Properties
- Research has shown that conjugation of benzimidazole structures can improve DNA binding, leading to enhanced antileukemic properties. This finding is crucial for the development of new leukemia treatments (Al-Mudaris et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been shown to targetAralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain . These enzymes are involved in the metabolism of aralkylamines, which are a class of organic compounds that include many biologically active molecules .
Mode of Action
It’s suggested that this compound may interact with its targets in a way that perturbs the cell membrane and intracellular processes . This could potentially lead to changes in cellular function and viability .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to oxidative stress and inflammation . These pathways play crucial roles in various physiological processes and their disruption can lead to pathological conditions .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects. Additionally, some benzimidazole derivatives have been shown to ameliorate methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNGRZWRDTXSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2952744.png)
![2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B2952745.png)
![2-chloro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2952746.png)

![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)


![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)



